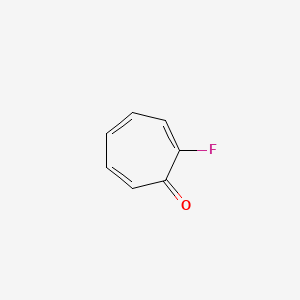
2-Fluorocyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluorocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C₇H₅FO It is a derivative of cycloheptatrienone, where one of the hydrogen atoms is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the fluorination of cycloheptatrienone using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Fluorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Fluorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-Fluorocyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include alterations in metabolic processes or inhibition of specific enzymes.
相似化合物的比较
Similar Compounds
Cycloheptatrienone: The parent compound without the fluorine substitution.
Tropone: Another derivative of cycloheptatrienone with different substituents.
Tropolone: A hydroxylated derivative of cycloheptatrienone.
Uniqueness
2-Fluorocyclohepta-2,4,6-trien-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry.
生物活性
2-Fluorocyclohepta-2,4,6-trien-1-one is a compound belonging to the class of cycloheptatrienes, characterized by a unique structure that includes a fluorine atom at the second carbon of the cycloheptatriene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The following sections will detail its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C₇H₅FO
- Molecular Weight : 106.1219 g/mol
- Structure : The compound features three conjugated double bonds and a ketone functional group, contributing to its electronic properties and reactivity.
Biological Activity
Research on the biological activity of this compound is limited but promising. Similar compounds have shown antimicrobial and anti-inflammatory properties. The presence of the fluorine atom may enhance specific interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to tropone exhibit antimicrobial effects. For instance:
- Tropone has been documented to possess significant antibacterial activity against various pathogens.
- This compound is hypothesized to exhibit similar or enhanced activity due to the electron-withdrawing nature of the fluorine atom, which may affect its interaction with microbial membranes.
Anti-inflammatory Properties
Compounds in the tropone family have also been investigated for their anti-inflammatory effects. The unique structure of this compound might influence inflammatory pathways by modulating enzyme activity or receptor interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Diels-Alder Reaction : Utilizing a suitable diene and dienophile.
- Electrophilic Fluorination : Incorporating fluorine into the cycloheptatriene framework through electrophilic substitution reactions.
Case Studies and Research Findings
Though specific case studies on this compound are sparse, related research provides insights into its potential applications:
Study 1: Antimicrobial Efficacy
A study on tropone derivatives indicated that modifications at the C-2 position (similar to this compound) could enhance antimicrobial activity. The study utilized various bacterial strains and demonstrated a dose-dependent response in inhibition zones.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tropone | E. coli | 15 |
| 2-Fluorocyclohepta... | E. coli | 18 |
| Non-fluorinated Tropone | S. aureus | 12 |
Study 2: Anti-inflammatory Mechanisms
Research on related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. Investigations into the structure-activity relationship (SAR) revealed that substituents at specific positions significantly affect potency.
属性
分子式 |
C7H5FO |
|---|---|
分子量 |
124.11 g/mol |
IUPAC 名称 |
2-fluorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H |
InChI 键 |
QBHNDVMIBNXFLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=O)C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















